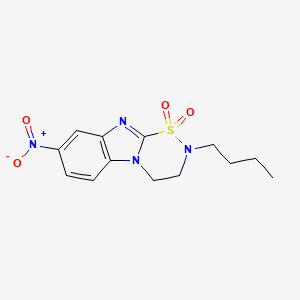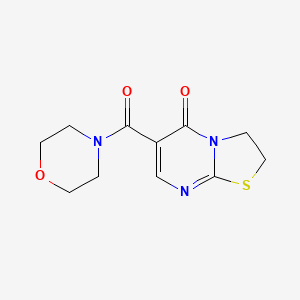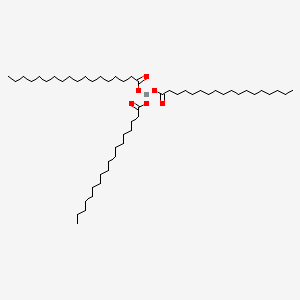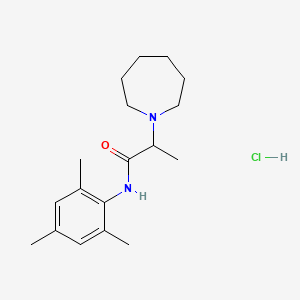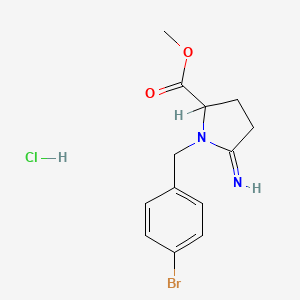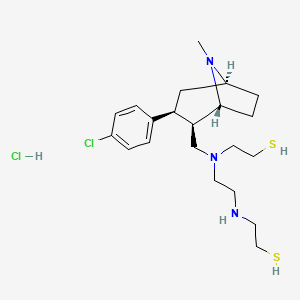
Trodat 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trodat 1, also known as technetium-99m labeled tropane derivative, is a radiopharmaceutical compound used primarily for imaging dopamine transporters in the brain. It is particularly significant in the diagnosis and monitoring of Parkinson’s disease and other neurodegenerative disorders. This compound binds to dopamine transporters located on the presynaptic nerve endings in the striatum, allowing for visualization of dopamine transporter integrity through single photon emission computed tomography (SPECT) imaging .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of technetium-99m labeled Trodat 1 involves the radiolabeling of the tropane derivative with technetium-99m. The process typically includes the following steps:
Acidic Hydrolysis: The bisaminebisTrtiol (N2TrS2) compound undergoes acidic hydrolysis to obtain the precursor.
Industrial Production Methods
In industrial settings, the preparation of technetium-99m labeled this compound is streamlined using a kit formulation. The kit contains all necessary reagents in a lyophilized form, which can be reconstituted with sterile sodium pertechnetate injection. This method ensures reproducibility, high radiochemical yield, and purity .
化学反应分析
Types of Reactions
Trodat 1 primarily undergoes radiolabeling reactions with technetium-99m. The compound does not typically undergo oxidation, reduction, or substitution reactions in its application as a radiopharmaceutical.
Common Reagents and Conditions
Conditions: Radiolabeling is performed at 100°C for 30 minutes, followed by purification using HPLC or Sep-Pak cartridge.
Major Products Formed
The major product formed from the radiolabeling reaction is technetium-99m labeled this compound, which is used for SPECT imaging .
科学研究应用
Trodat 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeled compound for studying the binding affinity and selectivity of dopamine transporters.
Biology: Helps in understanding the distribution and density of dopamine transporters in the brain.
Medicine: Primarily used for diagnosing and monitoring Parkinson’s disease and other neurodegenerative disorders through SPECT imaging
Industry: Employed in the production of radiopharmaceutical kits for clinical use.
作用机制
Trodat 1 exerts its effects by binding selectively to dopamine transporters located on the presynaptic nerve endings in the striatum. This binding allows for the visualization of dopamine transporter integrity through SPECT imaging. The molecular target of this compound is the dopamine transporter protein, which plays a crucial role in regulating extracellular dopamine levels .
相似化合物的比较
Trodat 1 is unique in its ability to bind selectively to dopamine transporters and provide high-quality SPECT imaging for the diagnosis of Parkinson’s disease. Similar compounds include:
Ioflupane (I-123): Another radiopharmaceutical used for imaging dopamine transporters, but labeled with iodine-123 instead of technetium-99m.
Fluorodopa (F-18): A positron emission tomography (PET) imaging agent used for studying dopamine synthesis and metabolism.
Compared to these compounds, this compound offers advantages such as the widespread availability of technetium-99m and the ability to stock cold kits for easy preparation .
属性
CAS 编号 |
675825-78-2 |
|---|---|
分子式 |
C21H35Cl2N3S2 |
分子量 |
464.6 g/mol |
IUPAC 名称 |
2-[2-[[(1R,2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C21H34ClN3S2.ClH/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16;/h2-5,18-21,23,26-27H,6-15H2,1H3;1H/t18-,19+,20-,21+;/m0./s1 |
InChI 键 |
HZDNFBVWGKDFIP-GCMGGMMESA-N |
手性 SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
规范 SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



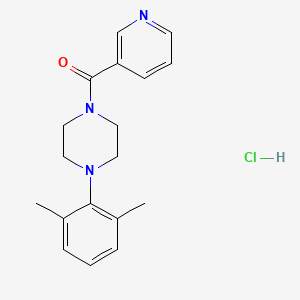

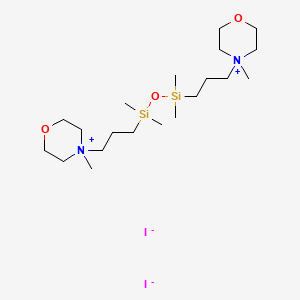

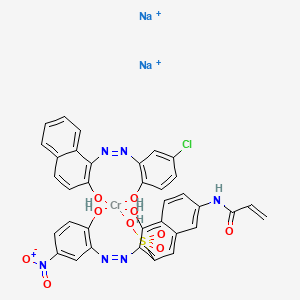
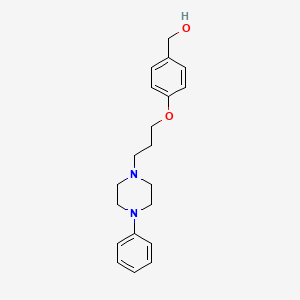
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
